N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine
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Description
N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,2-dimethylpropanamide is 260.12732577 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(1,3-benzoxazol-2-yl)-N''-(2,2-dimethylpropanoyl)guanidine is a complex organic compound that exhibits significant biological activity due to its unique structural properties. This compound combines a benzoxazole moiety with a guanidine structure, which is known for its diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Molecular Structure:
- Molecular Formula: C13H16N4O2
- Molecular Weight: 256.29 g/mol
- IUPAC Name: this compound
The compound's structure features a benzoxazole ring linked to a guanidine group, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can interact with various receptors, potentially influencing neurotransmission and other signaling pathways.
- Cell Proliferation and Apoptosis: The compound has been shown to affect pathways related to cell growth and programmed cell death, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 15.5 | Inhibition of growth |
HeLa (Cervical) | 12.3 | Induction of apoptosis |
A549 (Lung) | 18.7 | Cell cycle arrest |
These findings suggest that the compound could be further developed as an anticancer agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Anticancer Activity:
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. -
Inflammation Model:
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples compared to untreated controls. This suggests its potential use in managing inflammatory conditions.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives:
- SAR Analysis: Modifications to the benzoxazole or guanidine moieties have been shown to enhance biological activity.
- Synergistic Effects: Combining this compound with other therapeutic agents has resulted in enhanced efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)10(18)16-11(14)17-12-15-8-6-4-5-7-9(8)19-12/h4-7H,1-3H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAAZIHHTVRDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N/C(=N\C1=NC2=CC=CC=C2O1)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.